Cas no 88200-01-5 ((-)-11-hydroxy-5-methyl-2,3:7,8-bis(methylenedioxy)-4b,5,6,10b,11,12-hexahydrobenzo[c]phenanthridine)
![(-)-11-hydroxy-5-methyl-2,3:7,8-bis(methylenedioxy)-4b,5,6,10b,11,12-hexahydrobenzo[c]phenanthridine structure](https://ja.kuujia.com/scimg/cas/88200-01-5x500.png)
88200-01-5 structure
商品名:(-)-11-hydroxy-5-methyl-2,3:7,8-bis(methylenedioxy)-4b,5,6,10b,11,12-hexahydrobenzo[c]phenanthridine
(-)-11-hydroxy-5-methyl-2,3:7,8-bis(methylenedioxy)-4b,5,6,10b,11,12-hexahydrobenzo[c]phenanthridine 化学的及び物理的性質
名前と識別子
-
- (-)-11-hydroxy-5-methyl-2,3:7,8-bis(methylenedioxy)-4b,5,6,10b,11,12-hexahydrobenzo[c]phenanthridine
- (-)-chelidonine
- (5bS)-13-methyl-(5br,12bc)-5b,6,7,12b,13,14-hexahydro-[1,3]dioxolo[4,5-i][1,3]dioxolo[4',5':4,5]benzo[1,2-c]phe
- 13-methyl-5b,6,7,12b,13,14-hexahydro-[1,3]dioxolo[4,5-i][1,3]dioxolo[4',5':4,5]benzo[1,2-c]phenanthridin-6-ol
- Chelidonin
- chelidonine
- Helidonin
- CHEMBL2009780
- AKOS040761483
- (1,3)Benzodioxolo(5,6-C)-1,3-dioxolo(4,5-i)phenanthridin-6-ol, 5b,6,7,12b,13,14-hexahydro-13-methyl-, (5bS,6R,12bR)-rel-
- Chelidonine (-)-form [MI]
- 88200-01-5
- Chelidonine, (11alpha,13beta,14beta)
- Q27288647
- CHELIDONINE, (11.ALPHA.,13.BETA.,14.BETA.)
- NCI60_003849
- (5BS,6R,12bR)-13-methyl-5b,6,7,12b,13,14-hexahydro-[1,3]dioxolo[4',5':4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridin-6-ol
- Chelidonine, (-)-
- S56Z5L310W
- UNII-S56Z5L310W
- (1R,12R,13S)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol
- CHELIDONINE (-)-FORM
- (1R,12R,13S)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo(11.11.0.02,10.04,8.014,22.017,21)tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol
- CS-0149361
-
- インチ: InChI=1S/C20H19NO5/c1-21-7-13-11(2-3-15-20(13)26-9-23-15)18-14(22)4-10-5-16-17(25-8-24-16)6-12(10)19(18)21/h2-3,5-6,14,18-19,22H,4,7-9H2,1H3/t14-,18-,19+/m1/s1
- InChIKey: GHKISGDRQRSCII-ZMYBRWDISA-N
- ほほえんだ: CN1CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6
計算された属性
- せいみつぶんしりょう: 353.12632271g/mol
- どういたいしつりょう: 353.12632271g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 0
- 複雑さ: 560
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- 色と性状: Powder
(-)-11-hydroxy-5-methyl-2,3:7,8-bis(methylenedioxy)-4b,5,6,10b,11,12-hexahydrobenzo[c]phenanthridine セキュリティ情報
- ちょぞうじょうけん:室温保存、2 ~ 8℃がより好ましい
(-)-11-hydroxy-5-methyl-2,3:7,8-bis(methylenedioxy)-4b,5,6,10b,11,12-hexahydrobenzo[c]phenanthridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3632-5 mg |
(-)-Chelidonine |
88200-01-5 | 98% | 5mg |
¥ 3,090 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3632-1 mL * 10 mM (in DMSO) |
(-)-Chelidonine |
88200-01-5 | 1 mL * 10 mM (in DMSO) |
¥ 3190 | 2023-09-08 | ||
TargetMol Chemicals | TN3632-5mg |
(-)-Chelidonine |
88200-01-5 | 5mg |
¥ 3090 | 2024-07-20 | ||
TargetMol Chemicals | TN3632-1 mL * 10 mM (in DMSO) |
(-)-Chelidonine |
88200-01-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3,190 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3632-1 mg |
(-)-Chelidonine |
88200-01-5 | 1mg |
¥2275.00 | 2022-04-26 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3632-5mg |
(-)-Chelidonine |
88200-01-5 | 5mg |
¥ 3090 | 2023-09-08 | ||
TargetMol Chemicals | TN3632-1 ml * 10 mm |
(-)-Chelidonine |
88200-01-5 | 1 ml * 10 mm |
¥ 3190 | 2024-07-20 |
(-)-11-hydroxy-5-methyl-2,3:7,8-bis(methylenedioxy)-4b,5,6,10b,11,12-hexahydrobenzo[c]phenanthridine 関連文献
-
Aleksandra Czeszak,Matylda Resztak,Andrzej Czyrski,Izabela Nowak New J. Chem. 2020 44 7484
-
3. Studies of enzyme-mediated reactions. Part 9. Stereochemistry of oxidative ring cleavage adjacent to nitrogen during the biosynthesis of chelidonineAlan R. Battersby,James Staunton,Michael C. Summers,Robert Southgate J. Chem. Soc. Perkin Trans. 1 1979 45
-
4. Aspects of isocoumarin chemistry. Part IIS. F. Dyke,M. Sainsbury,B. J. Moon J. Chem. Soc. C 1971 3935
-
5. Biosynthesis. Part XXII. The origin of chelidonine and of other alkaloids derived from the tetrahydroprotoberberine skeletonAlan R. Battersby,James Staunton,Hugh R. Wiltshire,R. John Francis,Robert Southgate J. Chem. Soc. Perkin Trans. 1 1975 1147
-
A. R. Battersby,R. J. Francis,E. A. Ruveda,J. Staunton Chem. Commun. (London) 1965 89
-
A. R. Battersby,R. J. Francis,M. Hirst,R. Southgate,J. Staunton Chem. Commun. (London) 1967 602
-
10. Photocyclisation of enamides. Part 18. Syntheses of the basic structures of chelidonine and related alkaloidsIchiya Ninomiya,Okiko Yamamoto,Takeaki Naito J. Chem. Soc. Perkin Trans. 1 1983 2165
88200-01-5 ((-)-11-hydroxy-5-methyl-2,3:7,8-bis(methylenedioxy)-4b,5,6,10b,11,12-hexahydrobenzo[c]phenanthridine) 関連製品
- 2034403-51-3(4-methoxy-N-{5-(thiophen-2-yl)furan-2-ylmethyl}benzamide)
- 73490-90-1(N-(4-acetylphenyl)-2-(morpholin-4-yl)acetamide)
- 2138390-78-8(6-(3-methylpiperidin-1-yl)spiro2.5octan-1-amine)
- 72696-68-5(1-Bromopropan-2-amine)
- 2228203-02-7(tert-butyl N-(4,4,5,5,5-pentafluoro-2-methyl-1-oxopentan-2-yl)carbamate)
- 1820569-86-5((1R,2R)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride)
- 1807193-60-7(3-Nitro-5-phenylisonicotinonitrile)
- 832738-10-0(1-(2-chloro-6-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine)
- 2097985-36-7(1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile)
- 1203009-74-8(N-5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
河南东延药业有限公司
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
